1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid
Description
1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid is a synthetic azetidine-based building block used in medicinal chemistry and drug discovery. The molecule features a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen and a tetrahydropyran (oxan-4-yl) substituent at the 3-position of the azetidine ring. The carboxylic acid moiety enhances solubility and facilitates conjugation with other molecular scaffolds.
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-14(9-15,11(16)17)10-4-6-19-7-5-10/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
MXTQQYIVHNUEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2CCOCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Azetidine Derivatives
A common first step is the protection of the azetidine nitrogen with the tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Example procedure (from patent CN102026999):
- Dissolve 3,3-dimethoxy-azetidine (10 g, 85.4 mmol) in methylene chloride (50 mL).
- Add triethylamine (12.9 g, 128.1 mmol) under stirring.
- Add di-tert-butyl dicarbonate (22.3 g, 102.5 mmol) dropwise at 10–40 °C.
- Stir for 3–4 hours at 10–40 °C.
- Work up by aqueous extraction, drying over sodium sulfate, filtration, and concentration.
- Yield: 91% of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine.
Conversion to Azetidinone Intermediate
The Boc-protected dimethoxy azetidine is then converted to the azetidinone (lactam) via acid-catalyzed hydrolysis:
Procedure:
- Dissolve 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine in ethyl acetate.
- Add 10% aqueous citric acid and stir at 20–40 °C for 3–4 hours.
- Adjust pH to neutral with saturated sodium bicarbonate.
- Extract with ethyl acetate, dry, filter, and concentrate.
- Crystallize from hexane at 5–10 °C.
- Yield: 85.4% of 1-tert-butoxycarbonyl-3-azetidinone.
Though specific protocols for direct introduction of the oxan-4-yl group on the azetidine ring are scarce, it typically involves nucleophilic substitution or ring-opening reactions using oxan-4-yl precursors. Subsequent oxidation or hydrolysis steps yield the carboxylic acid at the 3-position.
The synthesis may involve:
- Formation of an azetidine intermediate bearing a hydroxymethyl or protected hydroxyl group at position 3.
- Substitution with oxan-4-yl moiety under controlled conditions.
- Oxidation to carboxylic acid using reagents like DMSO/oxalyl chloride (Swern oxidation) or other mild oxidants.
- Purification by crystallization or chromatography.
Purification and Crystallization
- Crystallization from hexane or ethyl acetate/hexane mixtures at low temperatures (5–10 °C) is used to isolate pure compound.
- Drying under reduced pressure completes the purification.
Summary Table of Key Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection of 3,3-dimethoxy-azetidine | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10–40 °C, 3–4 h | 91 | Stirring, aqueous workup, drying |
| 2 | Hydrolysis to 1-tert-butoxycarbonyl-3-azetidinone | 10% citric acid aqueous solution, ethyl acetate, 20–40 °C, 3–4 h | 85.4 | pH neutralization, extraction, crystallization |
| 3 | Introduction of oxan-4-yl substituent and oxidation | Multi-step, likely nucleophilic substitution and oxidation | Not reported | Requires further optimization |
| 4 | Purification | Crystallization from hexane, drying | — | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or tetrahydropyran rings, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups. The azetidine and tetrahydropyran rings contribute to the compound’s unique reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid with structurally related azetidine derivatives, emphasizing substituent effects on molecular properties:
Key Observations:
Substituent Effects on Solubility :
- The oxan-4-yl group (tetrahydropyran) in the target compound is expected to improve solubility compared to lipophilic groups like methylsulfanyl, owing to its oxygen-rich cyclic ether structure .
- Methoxymethyl and 5-oxopyrrolidine substituents further enhance polarity, making them suitable for aqueous reaction conditions .
Methylsulfanyl groups may participate in thiol-ene click chemistry or oxidation reactions .
Cost and Availability :
- Unsubstituted Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) is priced at €7,400/g (TCI Chemicals), while methoxymethyl derivatives cost €728/50mg (CymitQuimica), reflecting the added complexity of substituents .
Biological Relevance :
- Fluorinated analogs (e.g., fluoromethyl) are prioritized in drug discovery for their metabolic stability and bioavailability .
- The oxan-4-yl group’s steric bulk may improve target binding affinity in protease inhibitors .
Notes on Evidence Limitations
- Contradictions arise in solubility predictions: While oxan-4-yl is expected to enhance solubility, its steric bulk could reduce it in practice, depending on the solvent system .
Biological Activity
1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid is a synthetic compound that belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound's molecular formula is C11H17NO4, and it features a tert-butoxycarbonyl (Boc) protecting group, an oxan-4-yl moiety, and a carboxylic acid functional group. These structural characteristics contribute to its reactivity and biological interactions.
The biological activity of this compound is largely influenced by its ability to interact with various biological targets, including enzymes and receptors. The Boc group may act as a prodrug moiety, which can be cleaved in vivo to release the active drug form. The oxan ring enhances the compound's stability and solubility, potentially improving its pharmacokinetic properties.
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid has been explored for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibiting ACC can have therapeutic implications for conditions like obesity and dyslipidemia .
Study on ACC Inhibition
In a study investigating ACC inhibitors, compounds structurally related to 1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid demonstrated the ability to reduce fatty acid synthesis in vitro. The results indicated a dose-dependent inhibition of ACC activity, suggesting potential for weight management therapies .
Polymorphic Behavior
Another investigation revealed polymorphic transitions in related azetidine derivatives upon mechanical grinding. This study highlighted the importance of polymorphism in influencing the solubility and bioavailability of pharmaceutical compounds, which is crucial for their efficacy .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| ACC Inhibition Study | Demonstrated dose-dependent inhibition of ACC activity | Potential therapeutic applications in obesity management |
| Polymorphic Transition Study | Identified polymorphic behavior affecting solubility | Importance for drug formulation and delivery |
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the azetidine ring conformation and oxan-4-yl substituent orientation. For example, coupling constants (³JHH) in ¹H NMR can reveal ring puckering dynamics .
- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding interactions, particularly for chiral centers introduced during synthesis .
- Circular dichroism (CD) : Used to assess conformational stability under varying pH or solvent conditions, especially if the compound is intended for biological assays .
What methodologies are employed to analyze the impact of the oxan-4-yl group on reactivity and bioactivity?
Q. Advanced Research Focus
- Comparative structure-activity relationship (SAR) studies : Replace the oxan-4-yl group with other heterocycles (e.g., piperidine, tetrahydrofuran) and evaluate changes in solubility, metabolic stability, and target binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Computational modeling : Density functional theory (DFT) calculations predict electron density distribution and steric effects of the oxan-4-yl moiety on reaction pathways (e.g., nucleophilic substitutions) .
How does the Boc-protected azetidine core influence stability under acidic or basic conditions?
Q. Advanced Research Focus
- Acid stability : The Boc group is labile under strong acidic conditions (e.g., TFA/DCM), enabling selective deprotection for downstream modifications. Stability tests involve incubating the compound in pH 2–5 buffers and monitoring degradation via LC-MS .
- Base sensitivity : The azetidine ring may undergo ring-opening in alkaline conditions. Researchers should avoid prolonged exposure to bases (e.g., NaOH) and instead use mild conditions (e.g., NaHCO₃) for carboxylate salt formation .
What are the applications of this compound in designing enzyme inhibitors or receptor antagonists?
Q. Advanced Research Focus
- Medicinal chemistry : The azetidine-carboxylic acid scaffold mimics proline residues, making it a candidate for protease inhibitor design . For example, analogous compounds (e.g., PF-04418948) target prostaglandin EP2 receptors by leveraging the azetidine ring’s rigidity .
- Bioconjugation : The carboxylic acid group facilitates coupling to peptides or proteins via EDC/NHS chemistry, enabling the synthesis of bioprobes for cellular pathway studies .
How can researchers address discrepancies in reported synthetic yields or purity data?
Q. Advanced Research Focus
- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, solvent dryness) and quantify impurities via HPLC-MS with charged aerosol detection (CAD) .
- Byproduct analysis : Use HRMS to identify side products (e.g., azetidine ring-opening adducts) and optimize quenching steps or workup protocols .
What safety precautions are critical when handling this compound in catalytic or stoichiometric reactions?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation or skin contact. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention .
- Waste disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
